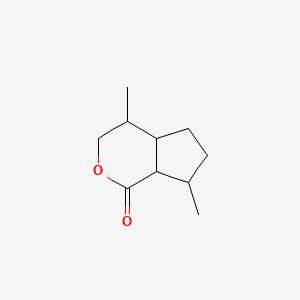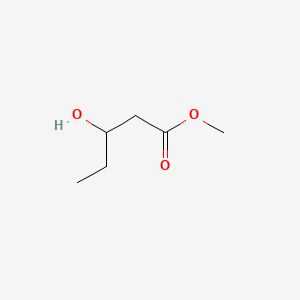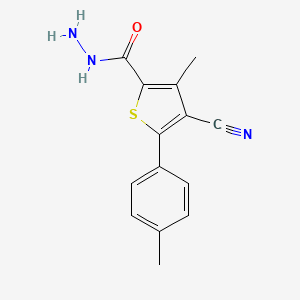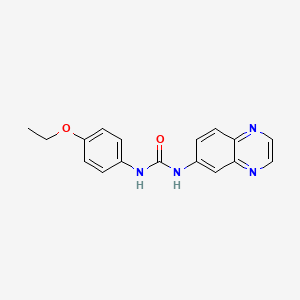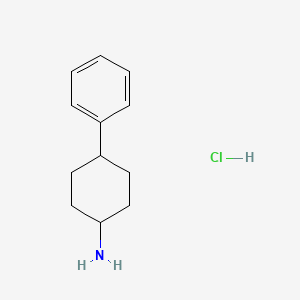
trans-4-Phenylcyclohexylamine hydrochloride
Overview
Description
Trans-4-Phenylcyclohexylamine hydrochloride is a chemical compound with the molecular formula C12H18ClN . It has a molecular weight of 211.73 . It is a white solid .
Molecular Structure Analysis
The InChI code for trans-4-Phenylcyclohexylamine hydrochloride is 1S/C12H17N.ClH/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-5,11-12H,6-9,13H2;1H/t11-,12-; . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry.Physical And Chemical Properties Analysis
Trans-4-Phenylcyclohexylamine hydrochloride is a white solid . It has a molecular weight of 211.73 .Scientific Research Applications
Anesthetic Properties : "trans-4-Phenylcyclohexylamine hydrochloride" derivatives, particularly phencyclidine hydrochloride, have been studied for their potential as intravenously administered anesthetics. These compounds are investigated for their analgesic and sleep-producing effects with minimal cardiovascular and respiratory depression (Corssen & Domino, 1966).
Metabolic Studies : The synthesis and mass spectrometry of deuterium-labeled tranylcypromine hydrochloride (a related compound) have been conducted to aid metabolic studies. This research provides insights into the mass fragmentation processes of tranylcypromine and its intermediates, which is crucial for understanding its metabolic pathways (Kang & Hong, 1985).
Chemical Synthesis : Studies on the synthesis of cyclohexylamine derivatives, including trans-4-Phenylcyclohexylamine, reveal methods for creating various pharmaceutical intermediates. These synthetic methods are crucial for the production of medically relevant compounds (Rahman & May, 1976).
Antitumor Activity : Research into the synthesis and antitumor activity of cyclophosphamide analogues, including "trans-4-Phenylcyclophosphamide," shows potential for these compounds in cancer treatment. These studies investigate the therapeutic efficacy and molecular structure of these analogues (Boyd et al., 1980).
Mutagenicity Studies : Compounds structurally related to "trans-4-Phenylcyclohexylamine," such as DV-1006, have been studied for their mutagenic potential. These studies are essential in assessing the safety of new pharmaceuticals (Shimada et al., 1979).
Forensic Analysis : The compound has been identified as an impurity in certain methamphetamine syntheses. This identification aids in the forensic analysis and understanding of illicit drug synthesis methods (Toske et al., 2017).
Safety And Hazards
properties
IUPAC Name |
4-phenylcyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-5,11-12H,6-9,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXHKOSLFZUMHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60973286 | |
| Record name | 4-Phenylcyclohexan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60973286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylcyclohexan-1-amine hydrochloride | |
CAS RN |
5769-08-4 | |
| Record name | Cyclohexylamine, 4-phenyl-, hydrochloride, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005769084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenylcyclohexan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60973286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

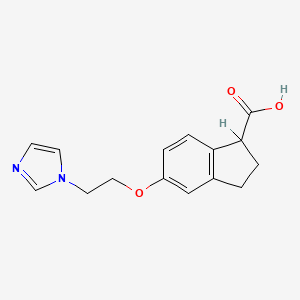
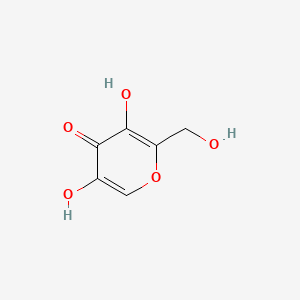
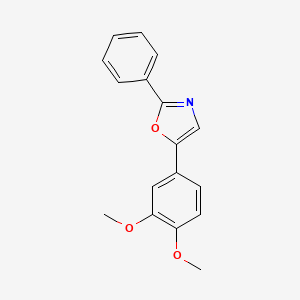
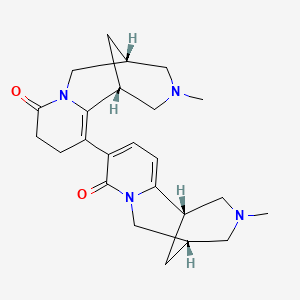
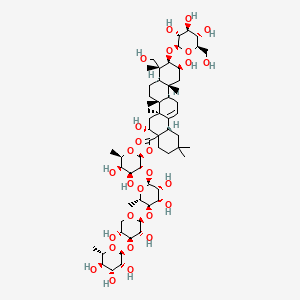
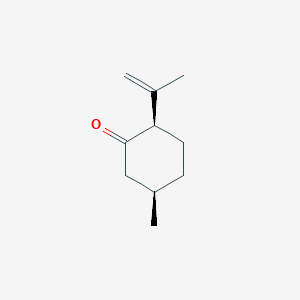
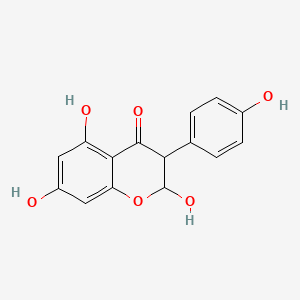
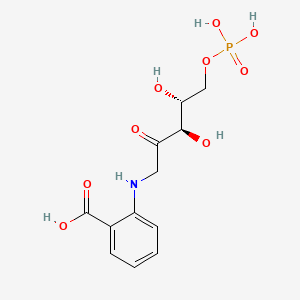
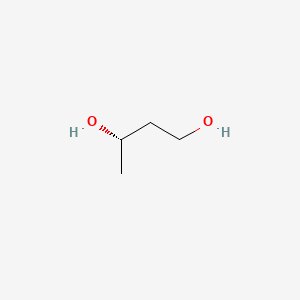
![8-[2-((2S)-4-Hydroxy-1-{[5-(hydroxymethyl)-6-methoxy-2-naphthyl]methyl}-6-oxopiperidin-2-YL)ethyl]-3,7-dimethyl-1,2,3,7,8,8A-hexahydronaphthalen-1-YL 2-methylbutanoate](/img/structure/B1200967.png)
